1-(2-Methylpyridin-4-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpyridin-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPQSNSVDULSJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587921 |

Source

|

| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98010-38-9 |

Source

|

| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methylpyridin-4-yl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(2-Methylpyridin-4-yl)piperazine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established chemical principles and data from closely related analogues to offer a robust framework for its synthesis, characterization, and potential applications. The piperazine moiety is a cornerstone in medicinal chemistry, valued for its ability to modulate physicochemical properties and act as a versatile scaffold for constructing pharmacologically active agents.[1][2] This guide is structured to provide both theoretical insights and practical, actionable protocols.

Physicochemical and Structural Properties

1-(2-Methylpyridin-4-yl)piperazine is a bifunctional molecule featuring a pyridine ring substituted with a methyl group at the 2-position and a piperazine ring at the 4-position. This arrangement imparts specific electronic and steric characteristics that govern its reactivity and pharmacological potential.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 1-(2-Methylpyridin-4-yl)piperazine. These values are estimated based on its chemical structure and data from analogous compounds, such as its positional isomer 1-(4-Methylpyridin-2-yl)piperazine.[3]

| Property | Predicted Value |

| IUPAC Name | 1-(2-Methylpyridin-4-yl)piperazine |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| CAS Number | Not broadly available; requires synthesis and characterization |

| Appearance | Likely a solid or high-boiling point liquid, colorless to pale yellow |

| Boiling Point | > 250 °C (estimated) |

| Melting Point | 135-140 °C (estimated, based on similar pyridinylpiperazines) |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) |

| pKa | Two basic centers: piperazine N-H (~9.8) and pyridine N (~5-6) |

Structural Representation

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylpyridin-2-yl)piperazine - Amerigo Scientific [amerigoscientific.com]

A Technical Guide to 1-(2-Methylpyridin-4-yl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridinylpiperazine motif is a privileged structure, frequently employed by drug discovery teams to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of a specific, highly valuable building block: 1-(2-Methylpyridin-4-yl)piperazine .

This compound merges the aromatic, weakly basic pyridine ring with the versatile, non-aromatic piperazine heterocycle. This combination offers a unique set of properties: the pyridine nitrogen can act as a hydrogen bond acceptor, the distal piperazine nitrogen provides a readily modifiable synthetic handle and a basic center that enhances aqueous solubility, and the methyl group on the pyridine ring can provide beneficial steric interactions or metabolic blocking.[1][2]

This document is intended for researchers, synthetic chemists, and drug development professionals. It will detail the compound's core properties, provide a robust, field-proven synthetic protocol with mechanistic justifications, outline standard analytical characterization methods, and discuss its strategic application in contemporary drug discovery workflows.

Chemical Identity and Physicochemical Properties

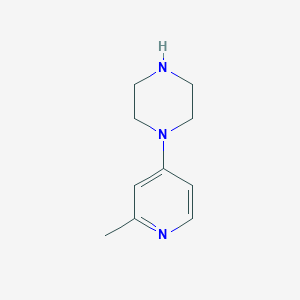

The fundamental identity of a chemical reagent is the cornerstone of reproducible science. The structure and key identifiers for 1-(2-Methylpyridin-4-yl)piperazine are provided below.

Caption: Chemical Structure of 1-(2-Methylpyridin-4-yl)piperazine.

Table 1: Core Identifiers and Properties

| Parameter | Value |

| CAS Number | 363639-61-4 |

| IUPAC Name | 1-(2-Methylpyridin-4-yl)piperazine |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| SMILES | CC1=NC=C(C=C1)N1CCNCC1 |

| InChI | InChI=1S/C10H15N3/c1-9-11-5-4-8(6-12-9)13-2-7-10-3-13/h4-6H,2-3,7-8,10H2,1H3 |

| InChIKey | YFUPOIWPVKWAQF-UHFFFAOYSA-N |

Synthesis and Purification

The creation of a C(aryl)-N bond between a pyridine ring and a secondary amine like piperazine is a common challenge in medicinal chemistry. While classical methods like Nucleophilic Aromatic Substitution (SNAr) are viable for highly electron-deficient rings, they often require harsh conditions (high temperatures, strong bases) for moderately activated systems like 4-halopyridines.

The modern, preferred approach is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig Amination . This method offers superior functional group tolerance, milder reaction conditions, and consistently higher yields.[3][4][5] The causality behind this choice is the catalytic cycle's ability to couple a broad range of amines and aryl halides under conditions that preserve other sensitive functionalities within the molecule.[6][7]

Synthetic Scheme: Buchwald-Hartwig Amination

Caption: Palladium-catalyzed synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, concluding with purification and characterization to ensure the material's identity and purity meet research-grade standards.

1. Reagents and Materials:

-

4-Chloro-2-methylpyridine (1.0 eq)

-

Piperazine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

Xantphos (0.02 eq)

-

Caesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus and magnetic stirring

2. Step-by-Step Procedure:

-

Inerting the Vessel: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methylpyridine, piperazine, caesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Atmosphere Exchange: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent must be anhydrous as water can interfere with the catalytic cycle.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine. The basic wash removes any unreacted acidic species and helps in the purification process.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% MeOH in DCM) to afford the pure 1-(2-Methylpyridin-4-yl)piperazine.

Analytical Characterization

Rigorous analytical characterization is non-negotiable. The following methods are standard for confirming the structure and ensuring the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is ideal for this compound, leveraging its moderate polarity. The use of an acidic modifier like trifluoroacetic acid (TFA) ensures that the basic nitrogen atoms are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectroscopic Data Interpretation

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Doublet (~8.1 ppm, 1H), Singlet (~6.7 ppm, 1H), Doublet (~6.6 ppm, 1H). Piperazine Protons: Two distinct triplets or multiplets (~3.4 ppm, 4H and ~3.1 ppm, 4H). Methyl Protons: Singlet (~2.4 ppm, 3H). |

| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (~158-110 ppm). Piperazine Carbons: Two signals in the aliphatic region (~52 ppm and ~45 ppm). Methyl Carbon: One signal (~24 ppm). |

| Mass Spec (ESI+) | [M+H]⁺: Calculated: 178.1344; Observed: ~178.1 |

Applications in Drug Discovery and Medicinal Chemistry

The 1-(2-Methylpyridin-4-yl)piperazine scaffold is not merely an intermediate; it is a strategic component in the design of bioactive molecules. Its utility stems from several key features:

-

Vector for SAR Exploration: The terminal nitrogen of the piperazine ring (N4) is a prime location for derivatization. It can be readily acylated, alkylated, or used in reductive aminations to explore Structure-Activity Relationships (SAR) by introducing a wide variety of substituents.[8]

-

Improved Pharmacokinetics: The piperazine moiety is a classic "solubilizing group." At physiological pH, it is often protonated, which can significantly enhance the aqueous solubility of a larger, more hydrophobic drug molecule, a critical factor for oral bioavailability.[2]

-

Receptor Interaction: The pyridine nitrogen and the piperazine nitrogens can act as hydrogen bond acceptors or, when protonated, hydrogen bond donors. These interactions are often crucial for anchoring a ligand into the binding pocket of a target protein, such as a kinase or a G-protein coupled receptor.

Conceptual Workflow: Kinase Inhibitor Development

The diagram below illustrates a common workflow in a kinase inhibitor drug discovery program where this compound would serve as a key building block.

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 1-(2-Methylpyridin-4-yl)piperazine

Abstract

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 1-(2-methylpyridin-4-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block in the synthesis of various pharmacologically active agents, its unambiguous structural elucidation is paramount. This document offers an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), presenting not just the data but the underlying principles and experimental rationale. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both practical protocols and a deep understanding of the spectroscopic data.

Introduction: The Significance of 1-(2-Methylpyridin-4-yl)piperazine

The N-arylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1] These compounds often act as ligands for G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1] 1-(2-Methylpyridin-4-yl)piperazine is a specific derivative that combines the versatile piperazine ring with a substituted pyridine moiety, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2] Accurate and comprehensive structural characterization is the bedrock of drug discovery and development, ensuring the identity, purity, and stability of the synthesized compounds. Spectroscopic methods like NMR and MS are the cornerstones of this characterization process.

This guide will provide a detailed walkthrough of the expected spectroscopic data for 1-(2-Methylpyridin-4-yl)piperazine, grounded in the principles of each technique and supported by data from analogous structures.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the atoms of 1-(2-Methylpyridin-4-yl)piperazine are numbered as shown in the diagram below. This numbering system will be used consistently throughout the guide.

Figure 1: Molecular structure and atom numbering of 1-(2-Methylpyridin-4-yl)piperazine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Spectrum

The expected chemical shifts for the protons of 1-(2-Methylpyridin-4-yl)piperazine are summarized in the table below. These values are predicted based on the analysis of similar N-arylpiperazine structures and general principles of NMR spectroscopy.[3][4][5]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H-2, H-6 | ~ 3.2 - 3.4 | Triplet | 4H | Protons on carbons adjacent to the pyridine-substituted nitrogen (N1). Deshielded due to the electron-withdrawing effect of the aromatic ring. |

| H-3, H-5 | ~ 2.9 - 3.1 | Triplet | 4H | Protons on carbons adjacent to the secondary amine nitrogen (N4). Less deshielded than H-2/H-6. |

| NH (N4-H) | ~ 1.5 - 2.5 | Broad Singlet | 1H | The chemical shift of the amine proton is variable and depends on solvent, concentration, and temperature. It may exchange with D₂O. |

| H-3' | ~ 6.7 - 6.9 | Doublet | 1H | Aromatic proton on the pyridine ring, ortho to the piperazine substituent. |

| H-5' | ~ 6.7 - 6.9 | Doublet of Doublets | 1H | Aromatic proton on the pyridine ring, meta to the piperazine substituent and ortho to the methyl group. |

| H-6' | ~ 8.0 - 8.2 | Doublet | 1H | Aromatic proton on the pyridine ring, ortho to the nitrogen and meta to the piperazine substituent. Deshielded by the electronegative nitrogen. |

| CH₃ (C7') | ~ 2.4 - 2.6 | Singlet | 3H | Protons of the methyl group on the pyridine ring. |

Experimental Protocol for ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-(2-Methylpyridin-4-yl)piperazine for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 1-(2-Methylpyridin-4-yl)piperazine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] The choice of solvent is crucial as it can influence the chemical shifts of the protons.[6][7][8] Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative integration.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (SW): A range of 0-12 ppm is appropriate for most organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

-

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns (multiplicities) will reveal the adjacency of different proton groups. For instance, the piperazine protons at C-2/C-6 and C-3/C-5 are expected to appear as triplets due to coupling with their neighbors on the adjacent methylene groups. The aromatic protons will exhibit characteristic doublet and doublet of doublets patterns based on their ortho and meta couplings.

Figure 2: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts for 1-(2-Methylpyridin-4-yl)piperazine are presented in the table below. These predictions are based on known chemical shift values for similar heterocyclic systems.[9][10][11][12]

| Carbon | Expected Chemical Shift (δ, ppm) | Assignment Rationale |

| C-2, C-6 | ~ 45 - 50 | Carbons of the piperazine ring adjacent to the pyridine-substituted nitrogen (N1). |

| C-3, C-5 | ~ 50 - 55 | Carbons of the piperazine ring adjacent to the secondary amine nitrogen (N4). |

| C-2' | ~ 155 - 160 | Aromatic carbon of the pyridine ring bearing the methyl group. |

| C-3' | ~ 105 - 110 | Aromatic carbon of the pyridine ring, ortho to the piperazine substituent. |

| C-4' | ~ 150 - 155 | Aromatic carbon of the pyridine ring attached to the piperazine nitrogen. |

| C-5' | ~ 110 - 115 | Aromatic carbon of the pyridine ring, meta to the piperazine substituent. |

| C-6' | ~ 145 - 150 | Aromatic carbon of the pyridine ring, ortho to the nitrogen. |

| C-7' (CH₃) | ~ 20 - 25 | Carbon of the methyl group. |

Experimental Protocol for ¹³C NMR Acquisition

Objective: To obtain a ¹³C NMR spectrum to confirm the carbon framework of 1-(2-Methylpyridin-4-yl)piperazine.

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer used for ¹H NMR, but the carbon channel is observed.

-

Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker instrument) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): A larger number of scans (e.g., 256 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (SW): A range of 0-220 ppm is standard for observing all carbon types in organic molecules.

-

-

Data Processing:

-

The processing steps are similar to those for ¹H NMR (Fourier transform, phasing, and calibration). The chemical shift is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Expected Mass Spectrum and Fragmentation

For 1-(2-Methylpyridin-4-yl)piperazine (C₁₀H₁₅N₃), the expected exact mass is 177.1266 g/mol . In a high-resolution mass spectrum (HRMS), the observed m/z value for the protonated molecule [M+H]⁺ should closely match the calculated value of 178.1344.

The fragmentation of N-arylpiperazines in the mass spectrometer often involves cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the aromatic system.[13] A plausible fragmentation pathway for 1-(2-Methylpyridin-4-yl)piperazine is outlined below.

Figure 3: Proposed fragmentation pathway.

-

[M+H]⁺ (m/z = 178): The protonated molecular ion.

-

Fragment 1 (m/z = 121): This fragment likely corresponds to the protonated 2-methyl-4-aminopyridine moiety, resulting from the cleavage of the C-N bond between the pyridine and piperazine rings.

-

Fragment 2 (m/z = 95): This could arise from cleavage within the piperazine ring.

-

Fragment 3 (m/z = 70): A common fragment in piperazine-containing compounds, corresponding to the C₃H₆N₂⁺ fragment from the piperazine ring.[13]

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 1-(2-Methylpyridin-4-yl)piperazine.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Data Acquisition:

-

Ionization Mode: Positive ion mode (ESI+) is typically used for nitrogen-containing basic compounds like piperazines.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[14][17] This provides structural information.

-

-

Data Analysis:

-

Determine the m/z value of the molecular ion and compare it to the calculated mass.

-

Analyze the m/z values of the fragment ions to propose a fragmentation pathway and confirm the structure.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous characterization of 1-(2-Methylpyridin-4-yl)piperazine. ¹H and ¹³C NMR confirm the connectivity of the atoms and the overall carbon-hydrogen framework, while mass spectrometry provides the molecular weight and further structural confirmation through fragmentation analysis. The protocols and expected data presented in this guide serve as a robust framework for the analysis of this important synthetic intermediate, ensuring the quality and integrity of the compound for its application in research and drug development.

References

- Thermo Fisher Scientific. Mass Analyzer Technology Overview.

- Slideshare. Quadrupole mass spectrometer.

- Lab Training. Quadrupole mass analyzer: Easy principle, working mechanism, advantages. (2014).

- Wikipedia. Quadrupole mass analyzer.

- Hiden Analytical. How a Quadrupole Mass Spectrometer Works. (2024).

- Reddit. How does solvent choice effect chemical shift in NMR experiments?. (2022).

- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.

- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- BenchChem. Application Notes and Protocols for the Study of N-Arylpiperazines.

- OSU Chemistry.

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- ChemicalBook. 1-Methylpiperazine(109-01-3) 13C NMR spectrum.

- ChemicalBook. 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1 h nmr.

- ChemicalBook. 1-(2-dimethylaminoethyl)-4-methylpiperazine(104-19-8) 1 h nmr.

- ChemicalBook. Piperazine(110-85-0) 13C NMR spectrum.

- PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.

- MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

- Cambridge Open Engage.

- The Royal Society of Chemistry. Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine.

- CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024).

- PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine.

- ChemicalBook. 2-Methylpiperazine(109-07-9) 1H NMR spectrum.

- ChemicalBook. Piperazine(110-85-0) 1H NMR spectrum.

- ChemicalBook. 2-Methylpiperazine(109-07-9) 13C NMR spectrum.

- PubMed Central. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.

- NIH. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.

- 质谱学报. Mass Fragmentation Characteristics of Piperazine Analogues.

- PubChem. 1-Amino-4-methylpiperazine.

- Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023).

- ChemicalBook. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. (2025).

- Neuroquantology.

- PubMed. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles.

- MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]

- 5. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. tandfonline.com [tandfonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

- 11. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 12. 2-Methylpiperazine(109-07-9) 13C NMR spectrum [chemicalbook.com]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. Mass Analyzer Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Quadrupole mass spectrometer | PPTX [slideshare.net]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 18. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Methylpyridin-4-yl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 1-(2-Methylpyridin-4-yl)piperazine, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the solubility and stability profiles of the compound, offering both foundational knowledge and actionable experimental protocols. The causality behind experimental design, adherence to international guidelines, and the establishment of self-validating analytical systems are emphasized to ensure scientific integrity. Key data are presented in structured tables, and complex workflows are illustrated with diagrams to facilitate understanding and application in a laboratory setting.

Introduction

1-(2-Methylpyridin-4-yl)piperazine is a disubstituted piperazine derivative featuring both a pyridine and a piperazine ring. This unique structural combination imparts specific physicochemical characteristics that are crucial for its application as a scaffold or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety, a common pharmacophore, is known to improve aqueous solubility and cell permeability[1]. The basic nitrogen atoms in both the piperazine and pyridine rings mean that the compound's properties, particularly solubility, are highly dependent on pH. A thorough understanding of its solubility and stability is paramount for successful drug discovery and development, impacting everything from reaction conditions and purification to formulation, storage, and bioavailability. This guide serves to elucidate these properties through a detailed examination of its behavior in various environments and under stress conditions.

Core Physicochemical Properties

The solubility and stability of a compound are fundamentally governed by its intrinsic physicochemical properties. For 1-(2-Methylpyridin-4-yl)piperazine, the most influential parameters are its dissociation constants (pKa) and its lipophilicity (logP).

-

pKa (Dissociation Constant): The molecule has two basic nitrogen centers: one on the pyridine ring and two on the piperazine ring (one of which is tertiary). The basicity of substituted piperazines varies based on the nature and position of the substituent[2]. The pKa values dictate the degree of ionization at a given pH, which in turn dramatically affects aqueous solubility.

-

The pyridine nitrogen will have a pKa typical of pyridines.

-

The piperazine nitrogens will have two distinct pKa values. The pKa values for the parent piperazine molecule are approximately 5.35 and 9.73[3][4]. Substitution will alter these values. Understanding these pKa values is critical for predicting solubility behavior in different pH environments, such as the gastrointestinal tract.

-

Solubility Profile

Solubility is a critical determinant of a drug candidate's success. Low solubility can lead to poor bioavailability and challenges in formulation[5]. The following sections detail the solubility characteristics of 1-(2-Methylpyridin-4-yl)piperazine and the methodology for its determination.

Aqueous Solubility (pH-Dependent)

Given the basic nature of the molecule, its aqueous solubility is expected to be significantly higher at acidic pH values where the nitrogen atoms are protonated, forming more soluble salt forms. As the pH increases towards and beyond the pKa values, the molecule becomes less ionized and its solubility will decrease. A comprehensive profile requires measuring solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8)[6].

Solubility in Organic Solvents

Knowledge of solubility in common organic solvents is essential for synthetic chemistry processes, including reaction setup, workup, and purification (e.g., crystallization).

| Solvent | Predicted Solubility | Rationale |

| Water | Highly pH-dependent | Forms soluble salts at acidic pH. |

| Methanol / Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |

| Dichloromethane (DCM) | Soluble | Common solvent for organic reactions involving similar structures. |

| Diethyl Ether | Poorly Soluble | Non-polar nature is incompatible with the polar heterocyclic rings[3]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Apolar aprotic solvent, widely used for stock solutions[5]. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility[5][7]. The causality for this choice is its ability to ensure the system reaches a true equilibrium between the solid and dissolved states, providing a definitive solubility value.

Objective: To determine the equilibrium solubility of 1-(2-Methylpyridin-4-yl)piperazine in various aqueous buffers and organic solvents.

Materials:

-

1-(2-Methylpyridin-4-yl)piperazine (solid)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Selected organic solvents

-

Vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C or 37°C)[6][7]

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[6].

-

Solvent Addition: Add a known volume of the desired solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can take from 24 to 72 hours[6]. The extended time ensures that even slowly dissolving compounds reach their true solubility limit.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples or filter the supernatant through a 0.22 µm filter[6][8]. This step is critical to avoid artificially high concentration measurements.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze its concentration using a pre-validated HPLC-UV method.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The experiment should be run in triplicate to ensure reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of a molecule is a mandatory step in drug development, as mandated by regulatory bodies like the ICH[9][10][11]. Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method[11][12]. The goal is to induce a target degradation of 5-20%, as this provides sufficient levels of degradants for detection without being unrealistic[9][13].

Forced Degradation Conditions

A systematic study involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, Room Temperature or 50-60°C | To assess stability in acidic environments, simulating gastric fluid. Heating is applied if no degradation occurs at room temperature[13]. |

| Base Hydrolysis | 0.1 M NaOH, Room Temperature or 50-60°C | To assess stability in basic environments, simulating intestinal fluid. |

| Oxidation | 3-30% H₂O₂, Room Temperature | To evaluate susceptibility to oxidative degradation, which can occur during synthesis, formulation, or storage. |

| Thermal | 60-80°C, Solid State and in Solution | To determine the impact of heat during manufacturing (e.g., drying) and long-term storage[13]. |

| Photostability | UV/Vis light exposure (e.g., 1.2 million lux hours and 200 watt-hours/m²) | To assess degradation upon exposure to light, as required by ICH Q1B guidelines[11][13]. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of 1-(2-Methylpyridin-4-yl)piperazine and to generate degradation products for the development of a stability-indicating method.

Materials:

-

1-(2-Methylpyridin-4-yl)piperazine solution (e.g., 1 mg/mL in a suitable solvent like water or methanol)[13]

-

Stress reagents: HCl, NaOH, H₂O₂

-

Heating oven, photostability chamber

-

pH meter

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound. For each stress condition, mix the stock solution with the respective stress agent in a vial. Include a control sample (unstressed) for comparison.

-

Stress Application:

-

Hydrolysis: Store acid and base samples at the chosen temperature for a defined period (e.g., up to 7 days), taking time points periodically[13].

-

Oxidation: Store the H₂O₂ sample at room temperature, protected from light.

-

Thermal: Place samples (both solid and solution) in a calibrated oven.

-

Photolytic: Expose samples to controlled light conditions in a photostability chamber. A dark control should be run in parallel to differentiate light-induced degradation from thermal degradation.

-

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation on the HPLC column.

-

Analysis: Analyze all stressed samples, the control sample, and a blank (reagents only) using the stability-indicating HPLC method.

-

Peak Purity & Mass Balance: Assess the purity of the main peak in stressed samples using a DAD detector to ensure it is not co-eluting with any degradants. Calculate the mass balance to account for all the material, ensuring that the decrease in the main peak corresponds to the increase in degradation products.

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the concentration of the API due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose due to its high precision and separating power[12][14].

Protocol: HPLC-UV Method Development

Objective: To develop a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of 1-(2-Methylpyridin-4-yl)piperazine and its degradation products.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm (a common starting point for small molecules).

-

Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for basic compounds).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Mode: Gradient elution is typically required to separate the main peak from all potential impurities and degradation products in a single run[14].

Method Development & Optimization:

-

Initial Scoping: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

-

Optimization: Analyze the forced degradation samples. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the gradient slope, mobile phase pH, and organic solvent type to optimize selectivity[15].

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness[12]. Specificity is proven by demonstrating that the method can resolve the API from all degradation products generated during stress testing.

Summary and Conclusion

This guide has outlined the critical parameters of solubility and stability for 1-(2-Methylpyridin-4-yl)piperazine. The compound's basic nature makes its aqueous solubility highly pH-dependent, a key consideration for formulation. Forced degradation studies, conducted according to ICH guidelines, are essential for understanding its degradation pathways and for developing a validated, stability-indicating HPLC method. The protocols provided herein offer a robust framework for researchers to characterize this important molecule, ensuring data quality and facilitating its progression through the drug development pipeline. A thorough characterization of these properties early in development is a crucial investment, preventing late-stage failures and enabling the design of safe, effective, and stable pharmaceutical products.

References

-

ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

-

Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. [Link]

-

Avdeef, A., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Sharma, G., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Drug Development and Research. [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

-

Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

-

PubChem. (n.d.). Piperazine. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

-

Analytical Methods. (n.d.). Analytical Methods for Piperazines. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

-

ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Semantic Scholar. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/059302687a7167667822d6409949d05646f89078/figure/7]([Link]

-

PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

-

MDPI. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

-

AERU, University of Hertfordshire. (n.d.). Piperazine. [Link]

-

ResearchGate. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

-

Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

-

Taylor & Francis. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. uregina.ca [uregina.ca]

- 5. enamine.net [enamine.net]

- 6. quora.com [quora.com]

- 7. scielo.br [scielo.br]

- 8. bioassaysys.com [bioassaysys.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pharmtech.com [pharmtech.com]

A Research Framework for Investigating the Potential Biological Activities of 1-(2-Methylpyridin-4-yl)piperazine

An In-depth Technical Guide

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties allow it to modulate aqueous solubility, lipophilicity, and receptor interactions, making it a versatile tool for drug designers. When combined with a pyridine moiety, the resulting pyridylpiperazine core offers a rich structural landscape for exploring diverse biological targets, from central nervous system (CNS) receptors to protein kinases.[3][4] This guide focuses on the novel, yet underexplored, chemical entity 1-(2-Methylpyridin-4-yl)piperazine . Due to the current absence of specific biological data for this compound in public literature, this document serves as a comprehensive, forward-looking technical framework. It outlines a systematic, multi-phase research plan designed to synthesize, characterize, and elucidate the potential therapeutic activities of this promising molecule. We will detail proposed synthetic routes, in silico prediction workflows, and robust in vitro protocols for target screening and pharmacokinetic profiling, providing a complete roadmap for its preclinical evaluation.

Introduction: The Pyridylpiperazine Scaffold in Drug Discovery

The Piperazine Moiety: A Versatile Pharmacophore

The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-relationship, is a structural element found in drugs spanning a vast range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[5][6] Its utility stems from several key characteristics:

-

Basicity: The two nitrogen atoms (pKa values typically around 5.5 and 9.7) can be protonated at physiological pH.[7] This basicity is often crucial for forming salt bridges with acidic residues in protein targets and significantly enhances aqueous solubility, a critical factor in drug formulation and bioavailability.

-

Conformational Rigidity: The ring typically adopts a stable chair conformation, which reduces the entropic penalty upon binding to a target and allows for well-defined vectoral projection of substituents.

-

Synthetic Tractability: The secondary amine nitrogens are readily functionalized through common reactions like N-alkylation, acylation, and reductive amination, enabling the systematic exploration of chemical space and structure-activity relationships (SAR).[8]

The Pyridine Ring: A Bioisostere and Modulator

The pyridine ring is a common bioisostere for a phenyl ring but offers distinct advantages. The nitrogen atom acts as a hydrogen bond acceptor and can influence the molecule's overall electronic properties and metabolic stability. The substitution pattern on the pyridine ring—as with the 2-methyl group in our target compound—provides a handle to fine-tune steric interactions and optimize binding affinity.

Introducing 1-(2-Methylpyridin-4-yl)piperazine: A Novel Chemical Entity

The specific molecule, 1-(2-Methylpyridin-4-yl)piperazine, combines these two powerful pharmacophores. The substitution pattern is distinct from more heavily studied isomers. This guide posits that this unique arrangement warrants a thorough investigation to unlock its potential biological activities.

Figure 1. Chemical Structure of 1-(2-Methylpyridin-4-yl)piperazine.

Rationale for Investigation: Hypothesizing Biological Targets

Lacking direct data, a rational investigation begins by analyzing the known biological activities of structurally related compounds. This analog-based approach allows us to formulate credible hypotheses and prioritize initial screening efforts.

Analysis of Structurally Related Compounds

Derivatives of pyridylpiperazine have demonstrated significant activity across several major target classes:

-

Kinase Inhibition: Many kinase inhibitors incorporate a piperazine moiety to engage with the solvent-exposed region of the ATP binding pocket. For example, Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, features a piperazine derivative.[4] Similarly, various quinazoline-based PAK4 inhibitors utilize a pyridylpiperazine group to confer potency and desired pharmacokinetic properties.[9] The 1-(2-Methylpyridin-4-yl)piperazine scaffold could plausibly fit into the ATP-binding sites of various kinases implicated in oncology.

-

Central Nervous System (CNS) Receptor Modulation: The piperazine scaffold is famous for its role in CNS-acting drugs.[3] Many antipsychotics, antidepressants, and anxiolytics function by modulating dopaminergic, serotoninergic, and adrenergic receptors.[10] For instance, derivatives of 1-(pyrimidinyl)-piperazine act as α2-adrenergic receptor antagonists,[11] and novel pyridin-2(1H)-one derivatives containing a piperazine linker have been developed as potent selective serotonin reuptake inhibitors (SSRIs).[12]

-

Antiproliferative and Anticancer Activity: Beyond specific kinase inhibition, piperazine derivatives have shown broad antiproliferative effects.[13] Some chalcones containing an N-methyl-piperazine moiety exhibit dual inhibition of MAO-B and AChE, targets relevant to neurodegenerative diseases, but were also assessed for cytotoxicity.[14] Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown selective efficacy against melanoma cell lines.[15]

-

Other Potential Activities: The chemical versatility of the scaffold has led to its exploration in diverse areas. For example, pyridylpiperazine hybrids have been synthesized as potent urease inhibitors for treating infections by pathogens like H. pylori.[16]

Prioritized Therapeutic Areas for Initial Screening

Based on this analysis, the following areas represent the most promising starting points for a screening campaign:

-

Oncology: A broad panel of cancer-relevant protein kinases.

-

Neuroscience: A receptor panel covering key serotonin, dopamine, and adrenergic subtypes.

-

General Cytotoxicity: A screen against a panel of diverse human cancer cell lines to identify any general antiproliferative effects.

Proposed Research and Development Workflow

A structured, phase-gated approach is essential for efficiently evaluating the compound's potential.

Phase 1: Synthesis and Characterization

The first step is to secure a reliable source of high-purity material. A plausible synthetic route, adapted from literature methods for similar pyridylpiperazines, is proposed below.[16]

Proposed Synthesis of 1-(2-Methylpyridin-4-yl)piperazine The most direct approach is a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-methylpyridine and piperazine.

Figure 2. Proposed Synthetic Scheme.

Step-by-Step Protocol:

-

To a sealed reaction vessel, add 4-chloro-2-methylpyridine (1.0 eq).

-

Add excess piperazine (5.0 eq) to act as both reactant and base. Alternatively, use 1.2 eq of piperazine and an external base like K2CO3 (3.0 eq).

-

Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the title compound.

-

Characterize the final product thoroughly using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and assess purity (>95%).

Phase 2: In Silico Profiling

Before committing to expensive wet-lab screening, computational methods can help prioritize targets and flag potential liabilities.

Caption: In Silico Profiling Workflow.

This workflow uses the compound's structure to predict potential biological targets and pharmacokinetic properties, guiding the design of an efficient in vitro testing cascade.

Phase 3: In Vitro Biological Evaluation

This phase involves screening the compound against the prioritized target classes identified in the rationale and in silico analysis.

3.3.1 Primary Target Screening Engage a contract research organization (CRO) or utilize in-house capabilities to perform broad panel screening:

-

Kinase Panel: A binding or activity assay panel against >100 cancer-relevant kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

-

CNS Receptor Panel: A radioligand binding assay panel for key CNS targets (e.g., Eurofins SafetyScreen, Psychoactive Drug Screening Program).

3.3.2 Detailed Experimental Protocol: MTT Cell Proliferation Assay This assay is a fundamental screen for identifying general cytotoxic or antiproliferative activity against cancer cell lines.[13][17][18]

Objective: To determine the concentration of 1-(2-Methylpyridin-4-yl)piperazine that inhibits the proliferation of a human cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

96-well flat-bottom cell culture plates.

-

1-(2-Methylpyridin-4-yl)piperazine (test compound), dissolved in DMSO to create a 10 mM stock.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm).

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the first column as a 'media only' blank. Incubate for 24 hours to allow cells to attach.

-

Compound Preparation: Prepare a serial dilution series of the test compound in complete medium. Typical final concentrations might range from 100 µM to 1 nM. Also prepare a 'vehicle control' containing the same percentage of DMSO as the highest compound concentration.

-

Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.

-

Incubation: Return the plate to the incubator for 72 hours.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well (including blanks and controls). Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 15 minutes.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of the 'media only' blanks from all other wells. b. Normalize the data by expressing absorbance as a percentage of the vehicle control (% Viability). c. Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 4: Early Pharmacokinetic Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial to determine if a compound has the potential to become a drug.

Caption: Early In Vitro ADME Profiling Workflow.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the rate at which 1-(2-Methylpyridin-4-yl)piperazine is metabolized by liver microsomal enzymes, providing an estimate of its intrinsic clearance.

Materials:

-

Pooled liver microsomes (human, rat).

-

1-(2-Methylpyridin-4-yl)piperazine (10 mM stock in DMSO).

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

-

Phosphate buffer (pH 7.4).

-

Control compounds: Verapamil (high clearance), Warfarin (low clearance).

-

Acetonitrile with internal standard (for protein precipitation and LC-MS analysis).

-

96-well plates, incubator/water bath (37°C), LC-MS/MS system.

Procedure:

-

Reaction Preparation: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Control Reactions: Run parallel reactions without the NADPH regenerating system to control for non-enzymatic degradation. Also, run reactions with the control compounds.

-

Sample Processing: Centrifuge the plates to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis: a. Plot the natural log of the percentage of parent compound remaining versus time. b. The slope of the linear regression of this plot is the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) as 0.693 / k. d. Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / [microsomal protein]) * (mg microsomes/g liver) * (g liver/kg body weight).

Data Interpretation and Decision-Making

All generated data must be evaluated against a predefined set of criteria to enable clear go/no-go decisions.

Table 1: Example Data Summary and Decision Matrix

| Parameter | Assay | Desired Outcome | Result | Decision |

| Potency | Kinase Screen | IC50 < 100 nM on a specific target | Go/No-Go | |

| CNS Receptor Screen | Ki < 100 nM on a specific target | Go/No-Go | ||

| Selectivity | Kinase Panel | >100-fold selectivity vs. off-targets | Go/No-Go | |

| Cellular Activity | MTT Assay (Cancer Line) | IC50 < 1 µM | Go/No-Go | |

| Metabolic Stability | Human Microsomes | t1/2 > 30 min | Go/No-Go | |

| Permeability | Caco-2 Assay | Papp (A→B) > 2 x 10-6 cm/s | Go/No-Go |

This framework ensures that resources are focused only on compounds that meet the minimum criteria for a viable lead candidate.

Conclusion

While 1-(2-Methylpyridin-4-yl)piperazine is currently an under-investigated molecule, its core structure is rooted in decades of successful drug discovery. The pyridylpiperazine scaffold has repeatedly proven its value, suggesting that this specific analog has significant, untapped therapeutic potential. The research framework detailed in this guide provides a logical, efficient, and robust pathway for its evaluation. By systematically progressing through synthesis, in silico analysis, in vitro screening, and pharmacokinetic profiling, researchers can rapidly determine if 1-(2-Methylpyridin-4-yl)piperazine represents a promising starting point for a new drug discovery program in oncology, neuroscience, or beyond.

References

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Norton, A. S. (1975). Some pharmacological properties of piperazine. Journal of Pharmacy and Pharmacology, 27(1), 1-7. Retrieved from [Link]

-

Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

-

Patel, D. R., & Patel, K. C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1169-1175. Retrieved from [Link]

-

PharmaPhorum. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Norton, A. S. (1975). Some pharmacological properties of piperazine. British Journal of Pharmacology, 54(2), 227P-228P. Retrieved from [Link]

-

Zheng, Q. H., Glick-Wilson, B. E., & Xu, Z. (2018). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Applied Radiation and Isotopes, 132, 6-12. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link]

-

Yadav, P., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2598. Retrieved from [Link]

-

NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Pharmaceutical Journal, 24(2), 164-171. Retrieved from [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. Retrieved from [Link]

-

Yılmaz, F., Yurttaş, L., Ciftci, H. I., & Temel, H. E. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6653. Retrieved from [Link]

-

Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1581. Retrieved from [Link]

-

Singh, M., Jadhav, H. R., & Singh, S. K. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Retrieved from [Link]

-

de Oliveira, R., de Freitas, R. L., & de Lima, M. C. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-21. Retrieved from [Link]

-

Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]

-

Naseer, M. M., Ashraf, Z., Ejaz, S. A., Zaib, S., Ayub, K., & Iqbal, J. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Drug Development Research, 85(3), e22184. Retrieved from [Link]

- Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. Retrieved from [Link]

-

Jin, C., Li, W., Li, J., Deng, X., Tan, Z., & Chen, Y. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. Retrieved from [Link]

-

del Castillo, J., de Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463-477. Retrieved from [Link]

-

D'Agostino, G., Pietra, C., & Artibani, W. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics, 23(7), 709-715. Retrieved from [Link]

-

Mallesha, L., Mohana, K. N., Veeresh, B., Alvala, R., & Alvala, M. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]

-

Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(1), 575. Retrieved from [Link]

-

Singh, J., & Singh, S. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Retrieved from [Link]

-

Zheng, Q. H., Glick-Wilson, B. E., & Xu, Z. (2017). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Applied Radiation and Isotopes, 132, 6-12. Retrieved from [Link]

-

Zhang, L., Wang, Y., Chen, Y., Liu, X., Liu, B., & Zhang, G. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 435. Retrieved from [Link]

-

Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1-(4-Methylpyridin-2-yl)piperazine. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adanipharma.net [adanipharma.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendancy of the 2-Methylpyridin-4-yl Piperazine Scaffold: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the Piperazine Moiety in Modern Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its versatile physicochemical properties and its prevalence in a multitude of approved therapeutic agents.[1][2][3] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance.[3] These attributes frequently confer favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability, making the piperazine moiety a cornerstone of contemporary drug design.[3] Its derivatives have demonstrated a broad spectrum of biological activities, targeting a wide array of proteins including kinases, G-protein coupled receptors (GPCRs), and various enzymes and ion channels.[4][5][6][7]

This technical guide focuses on a specific, yet increasingly significant, subset of these compounds: 1-(2-Methylpyridin-4-yl)piperazine and its analogs. This scaffold combines the advantageous properties of the piperazine ring with the unique electronic and steric features of a 2-methyl-substituted pyridine ring. The strategic placement of the methyl group and the nitrogen atom in the pyridine ring can profoundly influence the molecule's binding affinity, selectivity, and metabolic stability. This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this promising class of molecules, offering a valuable resource for researchers and drug development professionals.

Synthetic Strategies for the 1-(2-Methylpyridin-4-yl)piperazine Core

The construction of the 1-(2-Methylpyridin-4-yl)piperazine scaffold can be approached through several established synthetic methodologies. The choice of a specific route is often dictated by the availability of starting materials, the desired scale of the synthesis, and the nature of the substituents on the piperazine ring. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyridine derivative and piperazine.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr) Approach

This protocol outlines a general and reliable method for the synthesis of the 1-(2-Methylpyridin-4-yl)piperazine core, starting from commercially available 4-chloro-2-methylpyridine and a protected piperazine derivative.

Step 1: Synthesis of tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate

-

Reaction Setup: To a solution of 4-chloro-2-methylpyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.1 eq) and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired protected piperazine derivative.

Step 2: Deprotection to Yield 1-(2-Methylpyridin-4-yl)piperazine

-

Reaction Setup: Dissolve the purified tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Reaction Conditions: Add a strong acid, for example, trifluoroacetic acid (TFA) (5-10 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane. Stir the reaction mixture at room temperature until the deprotection is complete, as indicated by TLC or LC-MS analysis.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue can be neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and then extracted with an organic solvent. Alternatively, the hydrochloride salt can be isolated directly by precipitation or crystallization.

Structure-Activity Relationships (SAR) and Key Analogs

The modular nature of the 1-(2-Methylpyridin-4-yl)piperazine scaffold allows for systematic structural modifications to explore and optimize its biological activity. The primary points for derivatization are the N4 position of the piperazine ring and potential substitutions on the pyridine ring.